4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one
Description
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is a complex organic compound that features a combination of indole, sulfonyl, benzyl, and pyridazinone moieties
Properties
IUPAC Name |
5-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methyl]-3-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-12-17(20(24)22-21-14)13-15-6-8-18(9-7-15)27(25,26)23-11-10-16-4-2-3-5-19(16)23/h2-9,12H,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUGUHDRTPUKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Benzylation: The sulfonylated indole is reacted with benzyl halides to introduce the benzyl group.
Pyridazinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The benzyl and pyridazinone groups contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds containing the sulfonyl group.
Pyridazinone Derivatives: Compounds like 6-methylpyridazin-3(2H)-one and its analogs are structurally related.
Uniqueness
4-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of multiple functional groups allows for diverse chemical modifications, enhancing its versatility in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
